1-(4-Aminopiperidin-1-yl)prop-2-en-1-one

Description

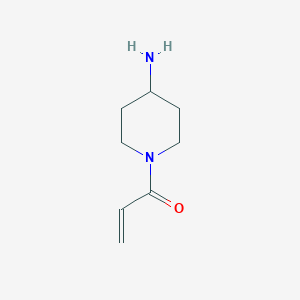

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one is a propenone derivative featuring a 4-aminopiperidine moiety. The compound is synthesized via TFA-mediated deprotection of a tert-butyl carbamate precursor, yielding a yellow oil with 95% purity . Its structure combines a piperidine ring (with an amino group at the 4-position) and an α,β-unsaturated ketone (propenone) group. The propenone group is a common pharmacophore in chalcones, known for electron-deficient properties that facilitate Michael addition reactions and non-covalent interactions.

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h2,7H,1,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDSNOXLHFQPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

One effective approach is the reductive amination of 4-amino-1-Boc-piperidine with appropriate aldehydes or ketones, followed by deprotection steps to yield the free amine. For example, reductive amination with acryloyl derivatives can introduce the propenone group:

- Step 1: Reductive amination of 4-amino-1-Boc-piperidine with acryloyl aldehyde or equivalent.

- Step 2: Removal of the Boc protecting group under acidic conditions.

- Step 3: Purification to isolate this compound.

This method is supported by medicinal chemistry campaigns aimed at optimizing 4-aminopiperidine scaffolds for antiviral activity, where such intermediates were key building blocks.

Acylation of Aminopiperidine

Another route involves direct acylation of 4-aminopiperidine with acryloyl chloride or acryloyl derivatives in the presence of organic bases (e.g., diisopropylethylamine) in suitable solvents:

- Step 1: Dissolve 4-aminopiperidine in a polar aprotic solvent (e.g., tetrahydrofuran, 1,4-dioxane).

- Step 2: Add acryloyl chloride dropwise at controlled temperatures (15–40°C).

- Step 3: Stir the reaction mixture until completion.

- Step 4: Purify the product by recrystallization or solvent-antisolvent methods.

This approach is described in patent literature for related compounds with piperidinyl propenone structures, emphasizing solvent choice and temperature control to optimize yield and purity.

Process Optimization and Purification

- Solvent Systems: Polar aprotic solvents such as tetrahydrofuran, 1,4-dioxane, and nitrile solvents are preferred for reaction steps involving acylation or reductive amination. Subsequent purification often employs hydrocarbon solvents, alcohols, or mixtures thereof for recrystallization or precipitation.

- Temperature Control: Maintaining reaction temperatures between 15°C and 40°C is critical for controlling reaction rates and minimizing side reactions.

- Purification Techniques: Techniques such as recrystallization, solvent-antisolvent precipitation, lyophilization, and slurrying in suitable solvents improve the isolation of pure crystalline or amorphous forms of the compound.

Example Preparation Procedure (Based on Patent and Literature Data)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Aminopiperidine, acryloyl chloride, organic base (e.g., diisopropylethylamine), THF or 1,4-dioxane | Acylation at 25–30°C under stirring |

| 2 | Work-up with aqueous base to neutralize acid byproducts | Extraction and phase separation |

| 3 | Purification by recrystallization from polar solvents or solvent-antisolvent precipitation | Isolation of crystalline this compound |

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Reductive Amination | Method 2: Direct Acylation |

|---|---|---|

| Starting Material | 4-Amino-1-Boc-piperidine | 4-Aminopiperidine |

| Key Reagent | Acryloyl aldehyde or equivalent | Acryloyl chloride |

| Solvent | Polar aprotic solvents (e.g., THF) | THF, 1,4-dioxane |

| Temperature Range | Room temperature to 40°C | 15–40°C |

| Reaction Time | Several hours | 1–3 hours |

| Purification Methods | Acid deprotection, recrystallization | Recrystallization, solvent-antisolvent technique |

| Yield | Moderate to high (dependent on conditions) | Moderate to high |

| Scalability | Suitable for medicinal chemistry scale | Suitable for industrial scale |

Research Findings and Notes

- The redutive amination approach allows for structural diversity by varying the aldehyde component, facilitating medicinal chemistry optimization.

- The direct acylation method is straightforward and amenable to scale-up, with control over polymorphic form via solvent and temperature selection.

- Use of protecting groups (e.g., Boc) is common to prevent side reactions during intermediate steps, especially when multiple functional groups are present.

- Purification steps are crucial to obtain the compound in high purity suitable for pharmaceutical applications, often requiring multiple recrystallizations or solvent exchanges.

- The compound’s amorphous and crystalline forms can be selectively prepared by adjusting solvent systems and processing conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or saturated ketones.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Inhibitors of Kinases

Research has indicated that derivatives of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one exhibit inhibitory activity against various kinases, particularly spleen tyrosine kinase (SYK) and calmodulin-dependent kinases (CaMKs). These kinases play crucial roles in cellular signaling pathways associated with autoimmune diseases and cancers.

Case Study: Calmodulin-dependent Kinase Inhibition

A study demonstrated that compounds derived from this class showed selectivity towards CaMK1D, which is involved in insulin signaling. The findings suggested that these compounds could restore insulin sensitivity in diet-induced obesity models, highlighting their potential for treating metabolic disorders .

| Compound | CaMK1D IC50 (μM) | Selectivity |

|---|---|---|

| 1 | 0.008 | High |

| 19 | 0.011 | Moderate |

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The compound has shown promise in inhibiting cell proliferation in cancer cell lines.

In Vitro Findings

Research indicated that this compound induced apoptosis and caused cell cycle arrest in cancer cells, particularly in breast (MCF-7) and prostate (PC3) cancer models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Apoptosis induction |

| PC3 | 12.8 | Cell cycle arrest at G2/M |

These results suggest that further investigations could lead to the development of novel anticancer agents based on this compound .

Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized to create various derivatives with tailored biological activities.

Synthesis of Piperidine Derivatives

Piperidine derivatives are prevalent in many pharmaceutical compounds. The incorporation of the aminopiperidine moiety from this compound into larger molecular frameworks can enhance biological activity or modify pharmacokinetic properties.

Drug Development

The structural characteristics of this compound allow for modifications that can lead to the discovery of new therapeutic agents targeting specific diseases such as cancer or metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the propenone moiety can participate in covalent bonding or non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s structural analogues primarily differ in substituents on the propenone scaffold. Key comparisons include:

Electronic and Quantum Chemical Properties

provides quantum chemical descriptors for chalcones like (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (HOMO: -8.723 eV, LUMO: -8.171 eV). While data for 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one are lacking, the electron-withdrawing propenone group common to all analogues likely reduces LUMO energies, facilitating charge-transfer interactions. The 4-aminopiperidine’s electron-donating nature may raise HOMO levels compared to methoxy or nitro substituents, altering redox reactivity .

Physicochemical and Pharmacokinetic Properties

| Compound | Substituent R1 | Substituent R2 | Physical State | Key Properties |

|---|---|---|---|---|

| This compound | 4-Aminopiperidin-1-yl | – | Yellow oil | High basicity; improved solubility |

| (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Aminophenyl | 4-Methoxyphenyl | Solid | Aromatic amine; moderate lipophilicity |

| (E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 2,4,6-Trimethoxyphenyl | 4-Methoxyphenyl | Solid | High lipophilicity; potential CNS penetration |

- Solubility: The 4-aminopiperidine group in the target compound likely enhances water solubility compared to aromatic amines or methoxy groups.

Biological Activity

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄N₂O

- SMILES : C=CC(=O)N1CCC(CC1)N

- InChIKey : LVDSNOXLHFQPQC-UHFFFAOYSA-N

The compound features a piperidine ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly as an inhibitor of specific kinases and enzymes involved in various cellular processes.

Inhibitory Activity

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) :

- The compound has shown promising inhibitory effects against GSK-3β, a key regulator in various signaling pathways related to metabolism and neurodegenerative diseases. In studies, it was reported that derivatives of this compound exhibited IC₅₀ values in the nanomolar range, indicating potent activity against this target .

- Spleen Tyrosine Kinase (SYK) :

Pharmacokinetics and Metabolic Stability

A crucial aspect of the biological activity of this compound is its pharmacokinetic profile. Studies have indicated that modifications to the compound can enhance its metabolic stability. For example, certain derivatives showed reduced degradation rates in human liver microsomes, which is essential for maintaining therapeutic levels in vivo .

| Compound | IC₅₀ (nM) | Metabolic Stability (%) |

|---|---|---|

| This compound | 480 | 70% unchanged after 120 min |

| Derivative A | 360 | 75% unchanged after 120 min |

Neuroprotective Properties

In cellular assays using SH-SY5Y neuronal cells, the compound demonstrated neuroprotective effects against oxidative stress induced by neurotoxins such as hydrogen peroxide. At concentrations of 5 μM, it significantly reduced neurotoxicity, highlighting its potential application in neurodegenerative disorders like Alzheimer's disease .

Selectivity and Structure-Activity Relationships (SAR)

Further research into the structure-activity relationships revealed that specific substitutions on the piperidine ring could enhance selectivity and potency against various kinases. For instance, compounds with certain pyridyl substituents exhibited improved activity profiles while maintaining lower clearance rates in vivo .

Q & A

Basic Questions

Q. What are the key considerations in synthesizing 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one with high purity?

- Methodological Answer : The synthesis involves reacting a tert-butoxycarbonyl (Boc)-protected precursor with trifluoroacetic acid (TFA) in dichloromethane (DCM) under nitrogen atmosphere to remove the Boc group, yielding the final compound as a yellow oil. Critical parameters include:

- Reaction Conditions : Maintain anhydrous conditions and inert atmosphere to prevent side reactions .

- Purification : Use chromatography (e.g., flash column) to isolate the product, optimizing solvent polarity for separation .

- Analytical Validation : Confirm purity via HPLC and structural identity via - and -NMR spectroscopy .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes and consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Toxicity Note : Limited toxicological data exist; assume acute toxicity and handle with caution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies protons on the piperidine ring and enone moiety, while -NMR confirms carbonyl (C=O) and amine groups .

- FT-IR/Raman : Detect functional groups (e.g., C=O stretch at ~1650–1700 cm, NH bends) .

- UV-Vis : Monitor conjugation in the α,β-unsaturated ketone system (absorption ~250–300 nm) .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic attack at the β-carbon of the enone) .

- Spectroscopic Validation : Compare computed IR/Raman/UV-Vis spectra with experimental data to refine computational models .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, FT-IR, and X-ray crystallography (if crystals are obtainable) to validate structural assignments .

- Solvent Effects : Account for solvent polarity in computational models (e.g., using PCM solvation models) to align UV-Vis predictions with experimental spectra .

- Parameter Optimization : Adjust DFT basis sets (e.g., B3LYP/6-311++G(d,p)) to improve agreement with observed bond lengths/angles .

Q. How can reaction mechanisms involving the α,β-unsaturated ketone moiety be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via -NMR to track intermediate formation (e.g., Michael adducts or Diels-Alder products) .

- Trapping Intermediates : Use nucleophiles (e.g., thiols) to stabilize reactive intermediates for isolation and characterization .

- Solvent Screening : Test polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to assess regioselectivity in cycloaddition reactions .

Q. What methodologies identify potential biological targets in drug discovery?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (e.g., kinases, GPCRs) using software like AutoDock to prioritize targets based on binding affinity .

- In Vitro Assays : Test enzyme inhibition (e.g., proteases) or receptor-binding activity via fluorescence polarization or SPR .

- Structural Analogs : Compare with piperidine-based kinase inhibitors (e.g., CDK or PI3K inhibitors) to hypothesize mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.